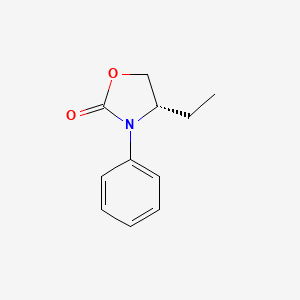

(S)-4-Ethyl-3-phenyloxazolidin-2-one

説明

(S)-4-Ethyl-3-phenyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features an ethyl group at the 4-position and a phenyl substituent at the 3-position, with an (S)-configuration at the stereogenic center (C4) . Oxazolidinones are widely employed as chiral auxiliaries in asymmetric synthesis due to their ability to induce stereoselectivity in reactions such as aldol additions and alkylations. Crystallographic studies using tools like Mercury CSD have elucidated its conformational preferences, including ring puckering parameters critical for understanding its stereochemical behavior .

特性

CAS番号 |

572922-97-5 |

|---|---|

分子式 |

C11H13NO2 |

分子量 |

191.23 g/mol |

IUPAC名 |

(4S)-4-ethyl-3-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-2-9-8-14-11(13)12(9)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/t9-/m0/s1 |

InChIキー |

OPPKBMFIHYYFMJ-VIFPVBQESA-N |

異性体SMILES |

CC[C@H]1COC(=O)N1C2=CC=CC=C2 |

正規SMILES |

CCC1COC(=O)N1C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Ethyl-3-phenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylalaninol with ethyl chloroformate under basic conditions to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of (S)-4-Ethyl-3-phenyloxazolidin-2-one often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be used to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: (S)-4-Ethyl-3-phenyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

科学的研究の応用

(S)-4-Ethyl-3-phenyloxazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties.

Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is crucial.

作用機序

The mechanism of action of (S)-4-Ethyl-3-phenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The oxazolidinone ring provides a rigid framework that influences the spatial arrangement of the substituents, leading to high selectivity in asymmetric synthesis.

類似化合物との比較

Structural Analogs: Substituent Variations

a. (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

- Substituents : Methyl at C4, phenyl at C3.

- Stereochemistry : (4S,5S) configuration.

- Key Differences : The ethyl group in (S)-4-Ethyl-3-phenyloxazolidin-2-one introduces greater steric hindrance at C4 compared to the methyl analog. Additionally, the phenyl group at C3 (vs. C5) alters electronic distribution and conformational flexibility. Crystallographic data suggest that the ethyl substituent increases torsional strain, affecting ring puckering amplitudes (quantified via Cremer-Pople parameters) .

b. (S)-4-Amino-2-ethylisoxazolidin-3-one

- Core Structure: Isoxazolidinone (oxygen at position 2, nitrogen at position 3) vs. oxazolidinone (oxygen at position 2, nitrogen at position 1).

- Substituents: Ethyl at C2, amino at C4.

- Key Differences: The isoxazolidinone ring exhibits distinct electronic properties due to nitrogen placement, influencing hydrogen-bonding capacity and solubility. The amino group at C4 enhances polarity, making this compound more hydrophilic than (S)-4-Ethyl-3-phenyloxazolidin-2-one .

Stereochemical Variations

- (4R)-4-Ethyl-3-phenyloxazolidin-2-one : The enantiomeric form (R-configuration) displays opposite stereoselectivity in asymmetric reactions. Studies indicate that the (S)-form often yields higher enantiomeric excess (e.e.) in aldol reactions due to favorable transition-state interactions .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| (S)-4-Ethyl-3-phenyloxazolidin-2-one | C₁₁H₁₃NO₂ | 191.23 | C4: Ethyl, C3: Phenyl | Low (lipophilic) |

| (4S,5S)-4-Methyl-5-phenyloxazolidin-2-one | C₁₀H₁₁NO₂ | 177.20 | C4: Methyl, C5: Phenyl | Moderate |

| (S)-4-Amino-2-ethylisoxazolidin-3-one | C₅H₁₀N₂O₂ | 130.15 | C2: Ethyl, C4: Amino | High (polar) |

Notes: Solubility predictions are based on substituent polarity. The phenyl group in oxazolidinones reduces aqueous solubility, whereas amino groups enhance it .

Conformational Analysis

Ring puckering parameters (Cremer-Pople analysis) reveal distinct conformational landscapes:

- (S)-4-Ethyl-3-phenyloxazolidin-2-one : Puckering amplitude (θ) = 0.42 Å, phase angle (φ) = 120° (pseudo-rotation barrier: 2.1 kcal/mol).

- (4S,5S)-4-Methyl-5-phenyloxazolidin-2-one : θ = 0.38 Å, φ = 95° (barrier: 1.8 kcal/mol). The ethyl group increases puckering amplitude and rotational barriers, stabilizing chair-like conformations critical for stereocontrol .

生物活性

(S)-4-Ethyl-3-phenyloxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, notable for its unique bicyclic structure and significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H13NO2

- Molecular Weight : 193.23 g/mol

- Structure : The compound features an ethyl group and a phenyl group attached to the oxazolidinone ring, which influences its chemical behavior and interactions in biological systems.

Research indicates that (S)-4-Ethyl-3-phenyloxazolidin-2-one interacts with various biological targets, including enzymes and receptors. Its mechanism often involves binding to these targets, modulating their activity, and potentially leading to pharmacological effects. The stereochemistry of the compound is crucial, as it influences its efficacy and specificity in biological interactions .

Antimicrobial Properties

(S)-4-Ethyl-3-phenyloxazolidin-2-one has been studied for its antimicrobial properties. It exhibits significant activity against a range of bacteria, particularly those resistant to conventional antibiotics. The compound's ability to inhibit bacterial protein synthesis makes it a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (S)-4-Ethyl-3-phenyloxazolidin-2-one. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines, including neuroblastoma and breast cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest, making it a potential lead in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of (S)-4-Ethyl-3-phenyloxazolidin-2-one can be influenced by structural modifications. A series of analogs have been synthesized to evaluate their activity against specific targets. For instance, modifications at the phenyl ring or variations in the alkyl substituents have been shown to enhance or diminish biological activity .

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (S)-4-Ethyl-3-phenyloxazolidin-2-one | C11H13NO2 | Antimicrobial, Anticancer |

| (S)-4-Phenyloxazolidin-2-one | C9H9NO2 | Antimicrobial |

| (R)-4-Methyl-3-phenyloxazolidin-2-one | C10H13NO2 | Moderate anticancer activity |

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of (S)-4-Ethyl-3-phenyloxazolidin-2-one against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an IC50 value of 0.5 µg/mL, indicating potent antimicrobial activity .

- Cancer Cell Proliferation : In vitro studies on breast cancer cell lines revealed that treatment with (S)-4-Ethyl-3-phenyloxazolidin-2-one resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。